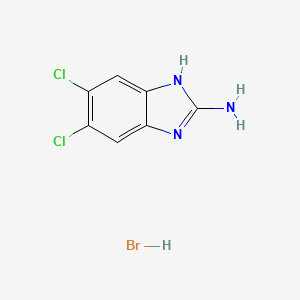
2-Amino-4-(diethylsulfamoyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(diethylsulfamoyl)butanoic acid is a chemical compound with the molecular formula C8H18N2O4S It is a derivative of butanoic acid, containing both an amino group and a diethylsulfamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(diethylsulfamoyl)butanoic acid typically involves the reaction of butanoic acid derivatives with diethylsulfamoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or chloroform.
Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(diethylsulfamoyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The diethylsulfamoyl group can be reduced under specific conditions to yield simpler amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced amines, and substituted compounds.
Applications De Recherche Scientifique
2-Amino-4-(diethylsulfamoyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(diethylsulfamoyl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The diethylsulfamoyl group can interact with enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-(aminoxy)butanoic acid
- 2-Amino-4-propylsulfanyl-butanoic acid
- 2-Amino-4-(carboxymethylsulfanyl)butanoic acid
- 2-Amino-4-(pentylsulfonimidoyl)butanoic acid
- 2-Amino-4-benzylsulfanyl-butanoic acid
Uniqueness
2-Amino-4-(diethylsulfamoyl)butanoic acid is unique due to the presence of the diethylsulfamoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new chemical entities and therapeutic agents.
Propriétés
Numéro CAS |
5446-32-2 |
|---|---|
Formule moléculaire |
C8H18N2O4S |
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
2-amino-4-(diethylsulfamoyl)butanoic acid |
InChI |
InChI=1S/C8H18N2O4S/c1-3-10(4-2)15(13,14)6-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12) |
Clé InChI |
DOELBOGKIYJUDB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


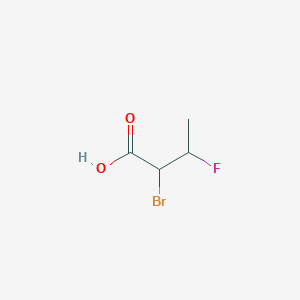
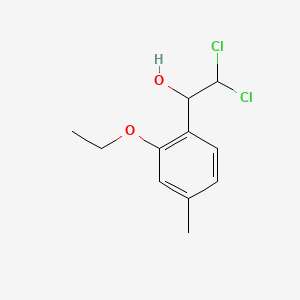
![2-((Tert-butoxycarbonyl(ethyl)amino)methyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-C]quinoline 5-oxide](/img/structure/B14018270.png)
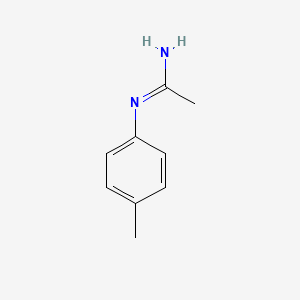
![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14018288.png)
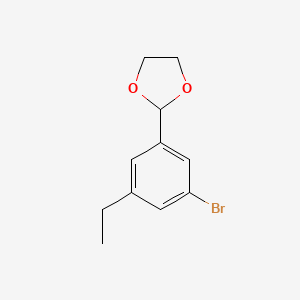
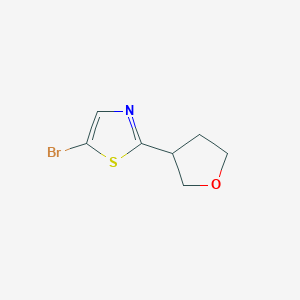
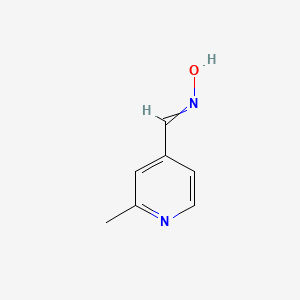
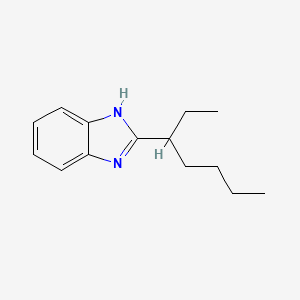
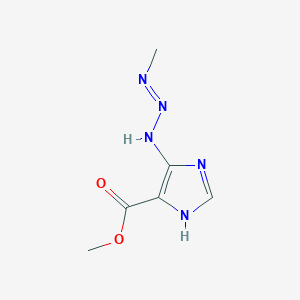

![Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]-](/img/structure/B14018336.png)
